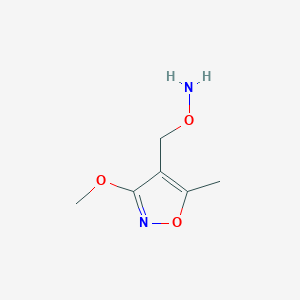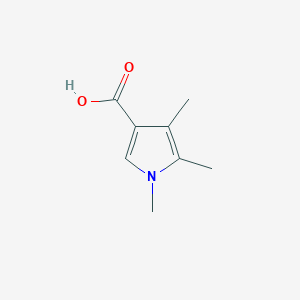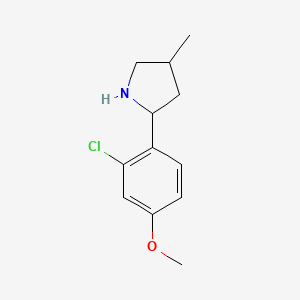
2-(2-Chloro-4-methoxyphenyl)-4-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-methoxyphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-methoxyphenyl)-4-methylpyrrolidine typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with 4-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants, leading to efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-4-methoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-methoxyphenyl)-4-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4-methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-methoxyphenylacetic acid
- 2-Chloro-4-methoxyphenylacetonitrile
- 2-Methoxyphenyl isocyanate
Uniqueness
2-(2-Chloro-4-methoxyphenyl)-4-methylpyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C12H16ClNO |
|---|---|
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
2-(2-chloro-4-methoxyphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C12H16ClNO/c1-8-5-12(14-7-8)10-4-3-9(15-2)6-11(10)13/h3-4,6,8,12,14H,5,7H2,1-2H3 |
Clave InChI |
XHEFECWUYHIJGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC1)C2=C(C=C(C=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


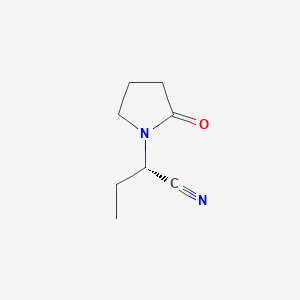
![1-(4,6-Bis(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide](/img/structure/B12871058.png)
![(S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12871062.png)
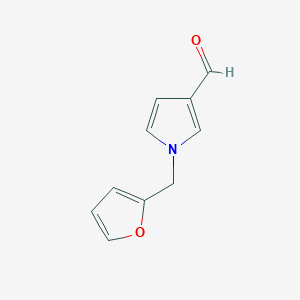
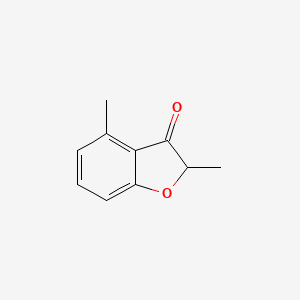


![1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine](/img/structure/B12871097.png)
![3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B12871114.png)
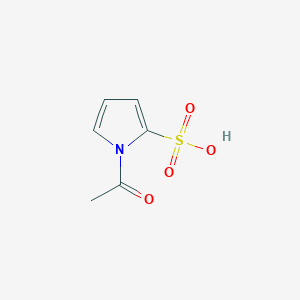
![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12871127.png)
![Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate](/img/structure/B12871131.png)
